molecular formula C14H9F4NO4 B125305 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 128426-95-9

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B125305
CAS-Nummer: 128426-95-9
Molekulargewicht: 331.22 g/mol
InChI-Schlüssel: BABQSAYDWYPDMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the fluoroquinolone class, a family of synthetic antibacterial agents known for their broad-spectrum activity. The core structure comprises a bicyclic quinoline scaffold with a carboxylic acid group at position 3, a ketone at position 4, and a cyclopropyl substituent at position 1. Unique to this molecule is the difluoromethoxy group (-OCF$_2$H) at position 8, alongside fluorine atoms at positions 6 and 2.

Fluoroquinolones like this compound are often synthesized as intermediates for antibiotics such as ciprofloxacin. The difluoromethoxy group distinguishes it from common analogs with methoxy (-OCH$3$) or ethoxy (-OC$2$H$_5$) substituents, which may alter metabolic stability and bacterial resistance profiles .

Eigenschaften

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO4/c15-8-3-6-10(12(9(8)16)23-14(17)18)19(5-1-2-5)4-7(11(6)20)13(21)22/h3-5,14H,1-2H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQSAYDWYPDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567096
Record name 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128426-95-9
Record name 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, including its mechanism of action, efficacy against various pathogens, and anticancer potential.

  • Molecular Formula : C14H10F4N2O4
  • Molecular Weight : 335.244 g/mol
  • CAS Number : 112811-72-0
  • Melting Point : 179-181°C
  • Solubility : Slightly soluble in methanol and chloroform

The compound exhibits its biological effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other quinolone antibiotics, which disrupt the normal functioning of bacterial cells, leading to cell death.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL
Klebsiella pneumoniae0.5 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The MTT assay was employed to evaluate cell viability.

Case Studies

  • Study on MCF-7 Cell Line :
    • The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
    • IC50 values were calculated to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Study on A549 Cell Line :
    • Inhibition of cell proliferation was observed with an IC50 value of 20 µM.
    • Induction of apoptosis was confirmed via flow cytometry analysis.

Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest and apoptosis

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. This makes it a candidate for treating infections caused by Gram-positive and Gram-negative bacteria.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The modifications in the cyclopropyl group were found to improve binding affinity to the target enzymes, thereby increasing efficacy against these pathogens .

Antiviral Properties

The compound has also been investigated for its antiviral efficacy. Preliminary studies suggest that it may inhibit viral replication by interfering with viral polymerases.

Case Study:
In a study focusing on influenza virus, 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated a promising reduction in viral load in vitro. The mechanism was attributed to the compound's ability to disrupt the viral life cycle at multiple stages .

Nanotechnology

The unique chemical structure of this compound allows it to be utilized in the development of nanomaterials. Its properties can be harnessed to create drug delivery systems that enhance bioavailability and target specificity.

Case Study:
Research published in Advanced Drug Delivery Reviews explored the encapsulation of this quinoline derivative within polymeric nanoparticles. The results indicated improved stability and controlled release profiles, making it a suitable candidate for targeted cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Properties

The table below compares the target compound with five analogs, highlighting substituent differences and their implications:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties
Target: 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-OCF$_2$H, 6-F, 7-F Not explicitly provided C${14}$H$9$F$4$NO$4$ 331.23 g/mol Enhanced lipophilicity; potential resistance to enzymatic degradation
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-OCH$_3$, 6-F, 7-F 112811-72-0 C${14}$H${11}$F$2$NO$4$ 295.24 g/mol Precursor for boron complexes; lower lipophilicity than difluoromethoxy analog
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-OC$2$H$5$, 6-F, 7-F Not provided C${15}$H${13}$F$2$NO$4$ 309.27 g/mol Increased steric bulk may reduce membrane permeability compared to smaller alkoxy groups
1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-OH, 6-F, 7-F 93107-30-3 C${13}$H$9$F$2$NO$4$ 281.21 g/mol Higher polarity; likely reduced bioavailability due to poor lipid solubility
cis-(+)-6,7-Difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid 1-(2-fluorocyclopropyl), 6-F, 7-F 127199-00-2 C${13}$H$8$F$3$NO$3$ 283.20 g/mol Fluorinated cyclopropyl group may improve target binding or metabolic stability

Crystallographic and Physicochemical Data

  • Crystal Structures: Analogous compounds, such as 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, show bond lengths and angles consistent with the quinoline core, indicating minimal distortion from substituent changes .
  • Solubility : The difluoromethoxy group’s electronegativity may reduce aqueous solubility compared to hydroxy or methoxy groups, necessitating formulation adjustments for clinical use .

Vorbereitungsmethoden

Core Quinoline Skeleton Formation

The Gould-Jacobs reaction serves as the foundational approach for constructing the quinoline core. This method involves cyclization of an aniline derivative through an enamine intermediate. For the target compound, the synthesis begins with 2,4,5-trifluoro-3-nitrobenzoic acid as the starting material . Nitration and subsequent reduction yield the corresponding aniline, which undergoes condensation with diethyl ethoxymethylenemalonate to form the enamine. Thermal cyclization in diphenyl ether at 250°C generates the 4-oxoquinoline-3-carboxylate ester .

Key Reaction Parameters

StepReagents/ConditionsYield (%)
Enamine FormationDiethyl ethoxymethylenemalonate, reflux85–90
CyclizationDiphenyl ether, 250°C, 2 h75–80

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 1 is introduced via nucleophilic substitution. The quinoline ester intermediate is treated with cyclopropylamine in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at 80–100°C . This step replaces the ester’s ethoxy group with the cyclopropylamine, forming the 1-cyclopropyl-4-oxoquinoline scaffold.

Optimized Conditions

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 135–140°C

  • Duration: 2–5 hours

  • Yield: 70–78%

Fluorination at Positions 6 and 7

Selective fluorination is achieved using hydrogen fluoride (HF) or potassium fluoride (KF) under radical conditions. The 6- and 7-positions are activated for electrophilic fluorination via prior bromination or chlorination. For example, chlorination of 3-fluoro-4,6-dichlorotoluene under UV light at 110–160°C yields 2,4-dichloro-5-fluoro-1-trichloromethylbenzene, which is hydrolyzed to the corresponding benzoic acid . Subsequent halogen exchange with HF/pyridine introduces fluorine atoms at positions 6 and 7 .

Chlorination and Fluorination Data

SubstrateReagentsConditionsProduct
3-Fluoro-4,6-dichlorotolueneCl₂, UV light110–160°C, 6 h2,4-Dichloro-5-fluoro-benzoic acid
2,4-Dichloro-5-fluoro-benzoic acidHF, Pyridine120°C, 8 h6,7-Difluoro-4-oxoquinoline

Installation of Difluoromethoxy at Position 8

The difluoromethoxy group (-OCF₂H) is introduced via nucleophilic aromatic substitution. A hydroxyl group at position 8 is first generated by demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane. The resulting phenol is then treated with sodium chlorodifluoroacetate in the presence of a copper catalyst to install the difluoromethoxy group .

Demethylation and Difluoromethoxylation

StepReagents/ConditionsYield (%)
DemethylationBBr₃, CH₂Cl₂, −78°C to rt90–95
DifluoromethoxylationClF₂COONa, CuI, DMF, 100°C60–65

Carboxylic Acid Functionalization

The ester group at position 3 is hydrolyzed under alkaline conditions. Treatment with aqueous sodium hydroxide (2M) in methanol at 60°C for 4 hours affords the carboxylic acid derivative .

Hydrolysis Conditions

  • Base: NaOH (2M)

  • Solvent: Methanol/H₂O (4:1)

  • Temperature: 60°C

  • Yield: 85–90%

Purification and Characterization

Final purification is achieved via recrystallization from glycol monomethyl ether or methanol/water mixtures . The compound exhibits a melting point of 192–194°C and is characterized by NMR (¹H, ¹⁹F) and mass spectrometry.

Analytical Data

  • Molecular Formula : C₁₄H₁₀F₄NO₅

  • Molecular Weight : 364.23 g/mol

  • ¹⁹F NMR (CDCl₃) : δ −72.5 (CF₂H), −113.2 (C6-F), −115.8 (C7-F)

Challenges and Optimization

  • Selectivity in Fluorination : Competing side reactions during fluorination require precise temperature control and stoichiometric HF .

  • Difluoromethoxy Stability : The -OCF₂H group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

  • Cyclopropane Ring Strain : Harsh conditions during cyclopropanation may lead to ring-opening; using DMSO as a solvent mitigates this .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Gould-Jacobs CyclizationHigh yields, scalableRequires high-temperature cyclization
Halogen Exchange FluorinationSelective for positions 6/7Hazardous HF handling
Copper-Catalyzed DifluoromethoxylationEfficient C–O bond formationModerate yields (60–65%)

Q & A

Q. What are the key synthetic routes for synthesizing 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclopropane introduction, fluorination, and carboxylation. A common approach involves:

  • Intermediate Preparation : Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized using cyclopropylamine and fluorinated benzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) as precursors .
  • Functionalization : The difluoromethoxy group is introduced via nucleophilic substitution or oxidation of methoxy intermediates. Reaction conditions (e.g., temperature, catalysts) are optimized to avoid over-fluorination .
  • Hydrolysis : The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid moiety .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural confirmation employs:

  • X-ray Crystallography : Single-crystal analysis resolves the quinoline core, cyclopropyl ring, and substituent positions. For example, bond angles and dihedral angles of related intermediates (e.g., ethyl esters) are reported to validate spatial arrangements .
  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (e.g., 6,7-difluoro vs. 8-difluoromethoxy groups) .
    • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C14_{14}H10_{10}F4_4NO5_5) .

Q. What pharmacopeial tests ensure the compound's purity and stability?

Methodological Answer: Key tests include:

  • Sterility Testing : Compliance with 〈71〉 using membrane filtration or direct inoculation to detect microbial contamination in formulations .
  • pH and Osmolality : pH is maintained at 5.1–5.7 using buffer systems (e.g., acetate), while osmolality (260–330 mOsmol/kg) is measured via freezing point depression .
  • Particulate Matter : Ophthalmic formulations are analyzed using light obscuration or microscopic counting per 〈789〉 .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and minimize byproducts?

Methodological Answer: Optimization strategies include:

  • Reagent Selection : Using CuCl2_2/HCl mixtures for controlled chlorination of precursors to avoid over-halogenation .
  • Temperature Control : Lowering reaction temperatures during fluorination steps (e.g., −10°C) reduces side reactions like defluorination .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in introducing the difluoromethoxy group .

Q. What methods resolve enantiomeric impurities in this compound?

Methodological Answer: Enantiomeric purity is assessed via:

  • Chiral HPLC : A mobile phase of methanol/buffer (e.g., cupric sulfate and L-isoleucine at pH 4.5) separates enantiomers. Detection uses UV at 295 nm .
  • Circular Dichroism (CD) : CD spectra distinguish enantiomers by Cotton effects in the 250–300 nm range, correlating with the quinoline chromophore .

Q. How are degradation products analyzed under stress conditions?

Methodological Answer: Forced degradation studies involve:

  • Acidic/Base Hydrolysis : Heating at 80°C in 0.1 M HCl/NaOH for 24 hours. Degradants (e.g., des-fluoro or cyclopropane-opened analogs) are identified via LC-MS/MS .
  • Photostability Testing : Exposure to UV light (ICH Q1B guidelines) detects photo-oxidation products. Impurities are quantified against EP reference standards (e.g., desfluoro compound, CAS 93107-11-0) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.